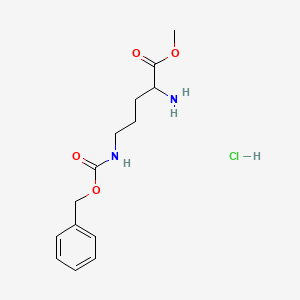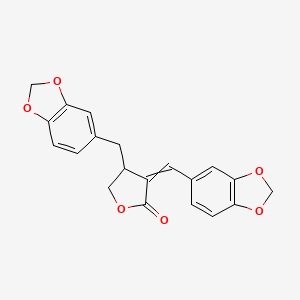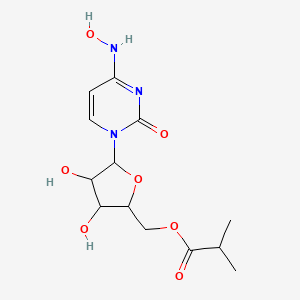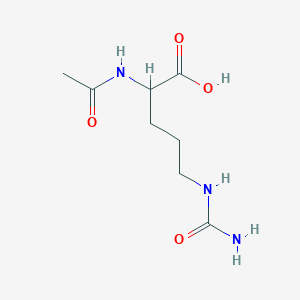![molecular formula C32H16MnN8 B15285465 Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)
Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(II) phthalocyanine is a coordination complex of manganese and phthalocyanine. This compound is known for its vibrant blue-green color and is part of the larger phthalocyanine family, which is renowned for its stability and diverse applications. The chemical formula for manganese(II) phthalocyanine is C₃₂H₁₆MnN₈, and it has a molar mass of 567.46 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(II) phthalocyanine can be synthesized through various methods, including the molecular beam epitaxy (MBE) growth technique. This method involves the deposition of manganese and phthalocyanine molecules onto a substrate under high vacuum conditions . Another common method is the reaction of manganese salts with phthalonitrile in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of manganese(II) phthalocyanine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process often includes the use of high-temperature reactors and specialized equipment to handle the reactants and products safely .
Análisis De Reacciones Químicas
Types of Reactions: Manganese(II) phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by molecular oxygen, which can lead to the formation of higher oxidation states of manganese .
Common Reagents and Conditions: Common reagents used in the reactions of manganese(II) phthalocyanine include molecular oxygen, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of manganese(II) phthalocyanine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce manganese(III) or manganese(IV) phthalocyanine derivatives .
Aplicaciones Científicas De Investigación
Manganese(II) phthalocyanine has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Mecanismo De Acción
The mechanism by which manganese(II) phthalocyanine exerts its effects involves its ability to undergo redox reactions. The compound can alternate between different oxidation states, allowing it to participate in various catalytic processes. The strong binding affinity of phthalocyanine ligands to manganese stabilizes the metal center and enhances its reactivity under moderate conditions .
Comparación Con Compuestos Similares
Manganese(II) phthalocyanine is unique among phthalocyanine compounds due to its specific redox properties and stability. Similar compounds include:
- Nickel(II) phthalocyanine
- Iron(II) phthalocyanine
- Cobalt(II) phthalocyanine
- Zinc phthalocyanine
- Copper(II) phthalocyanine
These compounds share similar structural features but differ in their chemical reactivity and applications. For example, nickel(II) phthalocyanine is often used in electronic applications, while iron(II) phthalocyanine is known for its catalytic properties in oxidation reactions .
Propiedades
Fórmula molecular |
C32H16MnN8 |
|---|---|
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
Clave InChI |
FBVMGXXZRKLOMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)

![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)


![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)

![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

